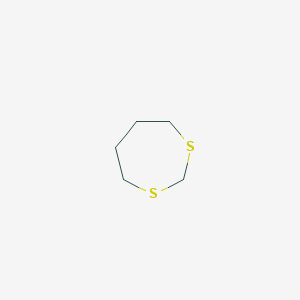

1,3-Dithiepane

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6008-52-2 |

|---|---|

Formule moléculaire |

C5H10S2 |

Poids moléculaire |

134.3 g/mol |

Nom IUPAC |

1,3-dithiepane |

InChI |

InChI=1S/C5H10S2/c1-2-4-7-5-6-3-1/h1-5H2 |

Clé InChI |

WUEVTTISRIDODU-UHFFFAOYSA-N |

SMILES |

C1CCSCSC1 |

SMILES canonique |

C1CCSCSC1 |

Origine du produit |

United States |

Structural Context Within Seven Membered Heterocycles

1,3-Dithiepane is a notable member of the family of seven-membered heterocycles, which are ring structures containing at least one atom other than carbon. researchgate.net The presence of two sulfur atoms in the this compound ring introduces specific geometric constraints and electronic effects that dictate its chemical behavior.

The conformational landscape of seven-membered rings is considerably more complex than that of their five- and six-membered analogues. For this compound, several conformations such as chair, boat, twist-chair, and twist-boat are possible. Theoretical calculations using Density Functional Theory (DFT) on related dithiepanes suggest that the twist-chair conformer is often the most stable, or global minimum, on the potential energy surface. thieme-connect.de This preference is a result of minimizing both angular and torsional strain within the flexible seven-membered ring. The interconversion between these conformations involves surmounting specific energy barriers, with some transitions, like the degenerate interconversion of a twist-chair with itself, having a relatively low activation energy. thieme-connect.de

Interactive Table: Calculated Conformational Energies of a 1,2,7-Thiadiazepane (A related seven-membered heterocycle)

| Conformer | Relative Energy (kJ/mol) |

| Twist-Chair (TC) | 0.00 (most stable) |

| Twist-Boat (TB) | Higher than TC |

| Boat (B) | Transition State |

| Chair (C) | Transition State |

Note: This table is based on DFT calculations for a related seven-membered heterocycle, 1,2,7-thiadiazepane, and illustrates the general energy landscape expected for such ring systems. The twist-chair is predicted to be the most stable conformer. thieme-connect.de

Historical Perspective of Cyclic Thioether Chemistry

The chemistry of cyclic thioethers has a rich history, largely dominated by the study of five- and six-membered rings, namely 1,3-dithiolanes and 1,3-dithianes. These compounds have been extensively used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. organic-chemistry.org The development of the Corey-Seebach reaction in the 1960s, which utilizes 2-lithio-1,3-dithianes as acyl anion equivalents, revolutionized organic synthesis by introducing the concept of "umpolung" or reactivity inversion. uwindsor.ca This strategy has been instrumental in the total synthesis of numerous complex natural products. organic-chemistry.org

The synthesis of these smaller cyclic thioacetals is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a corresponding dithiol, such as 1,2-ethanedithiol (B43112) for 1,3-dithiolanes and 1,3-propanedithiol (B87085) for 1,3-dithianes. acs.org A variety of Lewis and Brønsted acids have been employed as catalysts for these transformations. acs.org

While the chemistry of 1,3-dithianes and 1,3-dithiolanes is well-established, the exploration of their seven-membered homologue, 1,3-dithiepane, has been comparatively less extensive. However, the foundational knowledge gained from the study of smaller cyclic thioethers has paved the way for investigating the unique properties and potential applications of the this compound system.

Contemporary Relevance and Emerging Research Interests in 1,3 Dithiepane Systems

Direct Cyclization Approaches

Direct cyclization represents the most straightforward pathway to the this compound core structure. This typically involves the reaction of a four-carbon dithiol with a one-carbon electrophile.

Thioacetalization for this compound Ring Formation

The formation of the this compound ring is commonly achieved through the thioacetalization of a carbonyl compound with 1,4-butanedithiol. wikipedia.orgwikipedia.org This reaction is typically catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.org The acid catalyst activates the carbonyl group, facilitating nucleophilic attack by the thiol groups of 1,4-butanedithiol to form a hemithioacetal intermediate, which then undergoes a second intramolecular cyclization to yield the stable seven-membered ring. wikipedia.org

A variety of catalysts have been employed to promote this transformation, including yttrium triflate, hafnium trifluoromethanesulfonate, and perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), which often allow for high yields and chemoselectivity, particularly for aldehydes. organic-chemistry.org

Table 1: Examples of Direct Thioacetalization for this compound Synthesis

| Carbonyl Compound | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various Aldehydes & Ketones | Yttrium triflate | Solvent-free | Corresponding 1,3-dithiepanes | Good to Excellent | organic-chemistry.org |

| Various Aldehydes & Ketones | Hafnium trifluoromethanesulfonate | - | Corresponding 1,3-dithiepanes | High | organic-chemistry.org |

| Various Aldehydes & Ketones | HClO₄-SiO₂ | Solvent-free, rt | Corresponding 1,3-dithiepanes | High | organic-chemistry.org |

| 2-(4-Ethoxyphenyl)-1,3-dithiane | Polyphosphoric acid (PPA) / Acetic Acid | 20-45 °C | 2-(4-Ethoxyphenyl)-1,3-dithiane | - | asianpubs.org |

| 2-ferrocenylmethylidenehydrazono-1,3-dithiepane | - | - | 2-ferrocenylmethylidenehydrazono-1,3-dithiepane | - | researchgate.net |

Ring-Expansion Strategies

Ring-expansion reactions offer an alternative route to 1,3-dithiepanes, starting from more readily available six-membered 1,3-dithiane (B146892) derivatives.

Expansion from 1,3-Dithiane Derivatives (e.g., via propargylamine rearrangements)

The expansion of a 1,3-dithiane ring to a larger ring system is a known synthetic strategy. acs.org One specific, though less common, approach involves the rearrangement of propargylamine derivatives. Research has shown that 1,3-dithianyl-substituted propargylamines can undergo a base-mediated rearrangement. nih.govnih.gov For instance, treatment with a base like potassium tert-butoxide (KOtBu) in DMF can initiate a rearrangement cascade. nih.govresearchgate.net This process, however, has been reported to yield nine-membered dithionine derivatives through expansion of the dithiane ring, rather than the seven-membered this compound. nih.govnih.govacs.org It is noteworthy that propargylamines bearing a this compound ring have been shown to rearrange to form larger 10-membered heterocycles under similar conditions. nih.govresearchgate.netacs.orgacs.org

A more general and widely applicable ring-expansion method involves the nih.govresearchgate.net-sigmatropic rearrangement of sulfur ylides. rsc.orgresearchgate.netrsc.orgnih.gov This process typically starts with a 2-substituted 1,3-dithiane, which is converted into a sulfonium (B1226848) ylide. This ylide can then rearrange to form a larger ring. For example, the reaction of 2-alkyl-2-(1-hydroxyalkyl)-1,3-dithianes with lead(IV) acetate (B1210297) can yield 3-alkyl-1,4-dithiepan-2-ones. thieme-connect.de Similarly, oxidation of certain dithiane derivatives with phenylselenenyl chloride can afford dihydro-1,4-dithiepins. thieme-connect.de

Table 2: Ring-Expansion Reactions of 1,3-Dithiane Derivatives

| Starting Material | Reagents/Conditions | Rearrangement Type | Product | Reference |

|---|---|---|---|---|

| 1,3-Dithianyl-substituted propargylamines | KOtBu, DMF, 40 °C | Base-mediated rearrangement | 9-membered dithionine derivatives | nih.govnih.gov |

| 2-Alkyl-2-(1-hydroxyalkyl)-1,3-dithianes | Lead(IV) acetate | Oxidative cleavage | 3-Alkyl-1,4-dithiepan-2-ones | thieme-connect.de |

| 2-(Hydroxymethyl)-1,3-dithiane derivative | Mesylation | - | 1,4-Dithiepane derivative | thieme-connect.de |

| 1,3-Dithianes | tert-Butyl hypochlorite | Ring expansion | Dihydro-1,4-dithiepines | researchgate.net |

Advanced and Stereoselective Synthetic Routes

More sophisticated methods have been developed for the synthesis of functionalized and stereochemically defined this compound systems.

Iodocyclization Methods for Imino-1,3-Dithiepane Synthesis

An advanced method for the synthesis of 2-imino-1,3-dithiepane derivatives involves the iodocyclization of S-(homo)propargyl dithiocarbamates. researchgate.netorcid.orgglobalauthorid.com This reaction proceeds with high regiospecificity. researchgate.netorcid.org The use of iodine as an electrophile induces the cyclization of the dithiocarbamate onto the alkyne, forming the seven-membered ring and incorporating an iodine atom into the product. researchgate.netacs.orgcolab.wsacs.org This method provides a direct route to functionalized 2-imino-1,3-dithiepanes under mild conditions. researchgate.netresearchgate.net

Synthesis of Fused this compound Systems

The synthesis of fused this compound systems involves constructing the dithiepane ring as part of a larger, often polycyclic, framework. These structures are of interest in materials science. researchgate.netossila.com One notable example is the synthesis of dithieno[3,4-b] nih.govacs.orgdithiepane. While specific, high-yielding syntheses for this exact fused system are not extensively documented in the provided context, the general strategies for creating fused thiophene (B33073) systems, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), often involve multi-step sequences including protection, sulfidation, and intramolecular cyclization steps. researchgate.netrsc.org These principles can be adapted for the construction of fused dithiepane architectures.

Synthesis of Specific this compound Analogs and Functionalized Derivatives

The introduction of specific functional groups and substituent patterns onto the this compound scaffold allows for the fine-tuning of its chemical and physical properties. This section details the synthetic approaches for preparing ferrocene-containing, diphenyl-substituted, and oxidized derivatives of this compound.

The incorporation of the organometallic ferrocene (B1249389) moiety into the this compound structure can impart unique electrochemical and photophysical properties. A notable example is the synthesis of 2-ferrocenylmethylidenehydrazono-1,3-dithiepane. This compound has been successfully synthesized, and its structure was confirmed through single-crystal X-ray diffraction analysis. researchgate.net The crystal structure of 2-ferrocenylmethylidenehydrazono-1,3-dithiepane was determined to be of a monoclinic symmetry with the P21/c space group. researchgate.netresearchgate.net While the primary focus of the available literature is on its structural characterization, the synthesis confirms the feasibility of attaching a ferrocene unit at the 2-position of the this compound ring system. researchgate.netresearchgate.net

The general synthetic strategy for such compounds typically involves the condensation reaction between a ferrocene-containing aldehyde or ketone and a suitably functionalized this compound. For instance, the reaction of ferrocenecarboxaldehyde with a hydrazone derivative of this compound-2-thione would yield the target molecule.

Table 1: Synthesized Ferrocene-Substituted this compound Derivatives

| Compound Name | Molecular Formula | Key Synthetic Feature | Reference |

| 2-ferrocenylmethylidenehydrazono-1,3-dithiepane | C16H18FeN2S2 | Condensation of a ferrocene aldehyde with a dithiepane hydrazone | researchgate.netresearchgate.net |

Functionalized this compound monomers are valuable precursors in polymer chemistry, particularly in reversible addition-fragmentation chain-transfer (RAFT) polymerization. A key example is 4,7-diphenyl- Current time information in Bangalore, IN.researchgate.netdithiepane-2-thione, also referred to as cyclic trithiocarbonate (B1256668) (CTTC). This compound has been utilized as a RAFT agent for the ring-expansion polymerization of various monomers, such as tert-butyl acrylate (B77674) and N-isopropylacrylamide, to produce cyclic polymers. researchgate.netresearchgate.netmdpi.commdpi.com

The synthesis of 4,7-diphenyl- Current time information in Bangalore, IN.researchgate.netdithiepane-2-thione is reported to be a three-step process starting from commercially available reagents. researchgate.netmdpi.comresearchgate.net This multi-step synthesis allows for the construction of the seven-membered ring with phenyl substituents at the 4 and 7 positions, along with the thione functionality at the 2-position, which is crucial for its role in RAFT polymerization. The presence of the diphenyl substituents influences the monomer's reactivity and the properties of the resulting polymers. The homopolymerization of a related monomer, 2-methylene-1,3-dithiepane, has been reported as unsuccessful. rsc.org

Table 2: Functionalized this compound Monomers

| Compound Name | Common Abbreviation | Application | Synthetic Approach | References |

| 4,7-diphenyl- Current time information in Bangalore, IN.researchgate.netdithiepane-2-thione | CTTC | Ring-expansion RAFT polymerization agent | Three-step synthesis from commercial reagents | researchgate.netmdpi.comresearchgate.net |

The oxidation of the sulfur atoms in the this compound ring to form sulfoxides and sulfones provides a pathway to derivatives with altered polarity, solubility, and chemical reactivity. The selective oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a well-established transformation in organic synthesis, and these methods are applicable to the this compound system. organic-chemistry.orgorganic-chemistry.org

The controlled oxidation of a sulfide (B99878) to a sulfoxide (B87167) without further oxidation to the sulfone can be challenging but is achievable using a variety of reagents. jsynthchem.com For instance, reagents like hydrogen peroxide in the presence of a suitable catalyst, m-chloroperbenzoic acid (m-CPBA), and sodium periodate (B1199274) are commonly employed. organic-chemistry.orgnih.gov Ammonium persulfate has been shown to be effective for the selective oxidation of functionalized sulfides to sulfoxides under aqueous conditions. nih.gov

Further oxidation of the sulfoxide to the corresponding sulfone is generally more straightforward and can be accomplished with stronger oxidizing agents or by using an excess of the reagents used for sulfoxide formation. organic-chemistry.org The synthesis of this compound-1,3-dioxide has been the subject of academic research, indicating the accessibility of these oxidized derivatives. karatekin.edu.tr

Table 3: General Methods for the Oxidation of 1,3-Dithiepanes

| Product Type | Common Oxidizing Agents | Key Considerations | References |

| This compound Sulfoxide | Hydrogen Peroxide (with catalyst), m-CPBA, Sodium Periodate, Ammonium Persulfate | Stoichiometry and reaction conditions must be controlled to prevent over-oxidation to the sulfone. | organic-chemistry.orgjsynthchem.comnih.gov |

| This compound Sulfone | Excess of sulfoxide-forming reagents, Potassium permanganate | Generally a more facile reaction than selective mono-oxidation. | organic-chemistry.org |

Ring-Opening Reactions of 1,3-Dithiepanes

Ring-opening reactions of 1,3-dithiepanes are fundamental transformations that typically involve the cleavage of one or both C-S bonds. These reactions are often used to deprotect a carbonyl group, as 1,3-dithiepanes can be formed from the reaction of a carbonyl compound with 1,4-butanedithiol.

One of the primary methods for ring-opening is through hydrolysis, which regenerates the parent carbonyl compound. This process is often facilitated by first oxidizing the dithiepane. For the related 1,3-dithianes, a systematic study showed that oxidation to the monosulfoxide, followed by acid-catalyzed hydrolysis, leads to excellent yields of the corresponding carbonyl compounds. researchgate.net This strategy is applicable to dithiepanes as well, often employing reagents like o-iodoxybenzoic acid (IBX) or hydrogen peroxide activated by an iodine catalyst. organic-chemistry.org

Reductive desulfurization is another key ring-opening reaction, which cleaves the C-S bonds and replaces them with C-H bonds, effectively reducing the masked carbonyl group to a methylene (B1212753) group. This transformation is typically achieved using reducing agents like Raney nickel. While widely used for 1,3-dithianes, this method is also applicable to this compound systems.

Recent research has also explored photochemical ring-opening reactions, such as the visible light-induced α-selective radical ring-opening of acyl bicyclobutanes, which provides access to functionalized cyclobutenes. rsc.org While not directly involving 1,3-dithiepanes, these novel strategies for ring manipulation could potentially be adapted to sulfur-containing heterocyclic systems.

Rearrangement Reactions

The this compound scaffold can undergo several types of rearrangement reactions, often mediated by strong bases or catalysts, leading to structurally diverse products.

The acs.orgresearchgate.net-Wittig rearrangement is a powerful tool for carbon-carbon bond formation, involving the concerted, pericyclic transformation of an allylic ether into a homoallylic alcohol under basic conditions. wikipedia.orgorganic-chemistry.org This rearrangement is initiated by the formation of a carbanion adjacent to the ether oxygen. wikipedia.org The thio- acs.orgresearchgate.net-Wittig rearrangement is the sulfur analog of this reaction.

In the context of sulfur heterocycles, ylides generated from compounds like 2-ethenyl-2-methyl-1,3-dithiane (B14492740) have been shown to undergo acs.orgresearchgate.net-sigmatropic rearrangement. researchgate.net This process competes with other pathways like researchgate.netacs.org-rearrangement and elimination, with the acs.orgresearchgate.net-shift being favored at low temperatures. organic-chemistry.orgscripps.edu The mechanism proceeds through a five-membered cyclic transition state. organic-chemistry.org While specific examples focusing solely on this compound are less documented, the principles observed with dithianes are generally applicable. The reaction involves deprotonation at a carbon alpha to a sulfur atom and an adjacent allylic system, followed by the sigmatropic shift.

Substituted 1,3-dithiepanes can undergo ring expansion or other structural reorganizations in the presence of a base. A notable example involves the base-mediated rearrangement of propargylamines bearing a this compound ring. acs.orgresearchgate.netnih.govnih.govacs.org This reaction, when performed with a base such as potassium tert-butoxide (KOtBu) in a solvent like dimethylformamide (DMF), results in a ring expansion. acs.orgnih.gov

Specifically, propargylamines with a 7-membered this compound ring rearrange to form 10-membered S,S-heterocycles. acs.orgresearchgate.netnih.govacs.org The mechanism is initiated by the abstraction of the propargylic proton by the base, followed by an expansion of the dithiepane ring. acs.orgnih.gov This method has proven effective for creating medium-sized sulfur-containing heterocycles under mild conditions. acs.orgnih.gov

Another conceptually related transformation is the Ramberg-Bäcklund reaction, which converts an α-halo sulfone into an alkene through treatment with a base. wikipedia.org This reaction proceeds via the formation of an unstable three-membered episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene. wikipedia.org For a cyclic substrate, this could result in the formation of a new ring system. The starting α-halo sulfones can be prepared by oxidizing the corresponding α-halo sulfides, which are in turn synthesized by halogenating the sulfide. wikipedia.org

Table 1: Base-Mediated Rearrangement of Dithioacetyl Propargylamines acs.orgnih.gov

| Starting Ring System | Base/Solvent | Product Ring Size | Yield |

| 1,3-Dithiolane (B1216140) (5-membered) | KOtBu / DMF | 8-membered | Good |

| 1,3-Dithiane (6-membered) | KOtBu / DMF | 9-membered | 71-75% |

| This compound (7-membered) | KOtBu / DMF | 10-membered | Good |

Wittig-Type Rearrangements Involving 1,3-Dithiepanes

Oxidation Reactions of Sulfur Centers within 1,3-Dithiepanes

The sulfur atoms in the this compound ring can be selectively oxidized to form sulfoxides (S=O) and sulfones (SO₂). This transformation alters the chemical and physical properties of the molecule and is often a key step in further functionalization, such as facilitating ring-opening hydrolysis. researchgate.net

A variety of oxidizing agents can be employed. Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice. organic-chemistry.orgorganic-chemistry.org The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, using one equivalent of an oxidizing agent under controlled temperatures tends to favor the formation of the monosulfoxide, while using an excess of the oxidant or more forcing conditions leads to the disulfone.

Other reagents used for this purpose include peroxy acids like meta-chloroperbenzoic acid (mCPBA) and systems like urea-hydrogen peroxide with phthalic anhydride. wikipedia.orgorganic-chemistry.org Catalytic methods have also been developed. For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide, whereas niobium carbide under similar conditions yields the sulfone. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Reagents for Sulfide Oxidation

| Reagent(s) | Product | Notes |

| H₂O₂ (controlled stoichiometry) | Sulfoxide | Selective oxidation to sulfoxide is possible. organic-chemistry.org |

| H₂O₂ (excess) / Tantalum Carbide | Sulfoxide | Catalytic system providing high yields of sulfoxides. organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ (excess) / Niobium Carbide | Sulfone | Catalytic system providing high yields of sulfones. organic-chemistry.org |

| meta-Chloroperbenzoic acid (mCPBA) | Sulfone | Common reagent for oxidizing sulfides to sulfones. wikipedia.org |

| Urea-hydrogen peroxide / Phthalic anhydride | Sulfone | Metal-free oxidation system. organic-chemistry.org |

Cycloaddition Reactions of 1,3-Dithiepanes

While the saturated nature of the this compound ring itself does not lend it to typical cycloaddition reactions like the Diels-Alder reaction, derivatives of the ring system can participate in such transformations. worldscientific.com For instance, the introduction of double bonds into the ring or as substituents would create a diene or dienophile that could undergo cycloaddition.

Research has described 1,3-dipolar cycloaddition reactions with derivatives of related seven-membered heterocycles. researchgate.net For example, novel isoxazole (B147169) derivatives were synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with cis-4,7-dihydro-1,3-dioxepin. researchgate.net This highlights the potential for appropriately unsaturated this compound derivatives to engage in similar cycloaddition chemistry.

Mechanistic Elucidation of this compound Transformations

Understanding the mechanisms of this compound reactions is crucial for predicting outcomes and designing new synthetic routes. Computational studies, using methods like density functional theory (DFT), have become invaluable for elucidating these pathways. d-nb.info

For example, quantum chemical studies on the reaction of propargyl chloride with sulfur binucleophiles have detailed the elementary steps and potential heterocyclization pathways. d-nb.info These studies analyze the energetics of various transition states, such as those for 5-exo-dig versus 6-exo-dig cyclizations, to predict the most favorable reaction course. The calculations have shown how factors like the length of the hydrocarbon chain in the dithiol starting material influence the reaction outcome, comparing the formation of six-membered dithianes versus seven-membered dithiepines. d-nb.info

In the case of base-mediated rearrangements of propargylamine derivatives, the mechanism is believed to proceed through the formation of a carbanion, which then initiates a ring-expansion sequence. nih.gov For Wittig-type rearrangements, the reaction is understood to be a concerted pericyclic process that proceeds through a highly organized, five-membered envelope-like transition state, which accounts for the high degree of stereocontrol observed. wikipedia.org

Conformational Analysis and Stereochemical Investigations of 1,3 Dithiepane

Theoretical and Experimental Conformational Studies of 1,3-Dithiepane

The conformational landscape of this compound is characterized by a variety of possible forms, including chair, boat, and twist conformations. Both theoretical calculations and experimental techniques have been employed to determine the most stable conformers and the energy barriers between them.

Theoretical studies, often employing methods like Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this compound. These calculations help in identifying various energy minima corresponding to stable conformers and the transition states connecting them. For instance, DFT calculations have been used to investigate the molecular structure and conformational analysis of related thiepane (B16028) compounds, predicting the relative energies of different conformers like twist-chair, boat, and chair forms. researchgate.net

Experimental validation of these theoretical models comes from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. NMR, particularly through the analysis of coupling constants, provides crucial information about dihedral angles, which in turn helps to deduce the predominant conformation in solution. nih.govsoton.ac.uk The Karplus equation, which relates J-couplings to dihedral angles, is a key tool in this analysis. nih.gov For example, a detailed conformational analysis of similar heterocyclic systems has been achieved by combining electronic structure theory data with experimental NMR data. nih.gov

Influence of Substituents on this compound Ring Conformation

The introduction of substituents onto the this compound ring can significantly alter its conformational preferences. The size and nature of the substituent, as well as its position on the ring, dictate the new conformational equilibrium.

Substituents generally prefer to occupy positions that minimize steric hindrance. In chair-like conformations, equatorial positions are typically favored over axial positions to avoid destabilizing 1,3-diaxial interactions. ucalgary.camsu.edulibretexts.org This preference is more pronounced for bulkier substituents. ucalgary.camsu.edu For instance, in substituted cyclohexanes, which serve as a good model, a t-butyl group will strongly favor the equatorial position, effectively locking the conformation. msu.edulibretexts.org

The position of substitution also plays a critical role. For example, in disubstituted systems, the relative stereochemistry (cis or trans) will determine whether both substituents can occupy favorable equatorial positions or if one must be in an axial position. msu.edulibretexts.org In 1,3-disubstituted systems, a cis configuration allows both substituents to be equatorial in a chair conformation, while a trans configuration would force one to be axial. msu.edulibretexts.org

The following table summarizes the general principles of substituent influence on ring conformation, drawing parallels from well-studied cyclohexane (B81311) systems.

| Substituent Position | Relative Stereochemistry | Favorable Conformation | Rationale |

| Monosubstituted | - | Equatorial position preferred | Minimizes 1,3-diaxial steric strain. libretexts.orgchemistrysteps.com |

| 1,2-Disubstituted | Trans | Diequatorial | Both substituents avoid axial strain. msu.edulibretexts.org |

| 1,2-Disubstituted | Cis | Axial-Equatorial | One substituent is forced into an axial position. msu.edulibretexts.org |

| 1,3-Disubstituted | Cis | Diequatorial | Both substituents can occupy equatorial positions. msu.edulibretexts.org |

| 1,3-Disubstituted | Trans | Axial-Equatorial | One substituent is forced into an axial position. msu.edulibretexts.org |

Stereoelectronic Effects in this compound Systems

Beyond simple steric considerations, stereoelectronic effects play a crucial role in determining the conformation and reactivity of this compound systems. These effects arise from the interaction between electron orbitals, such as the overlap between a filled (donor) orbital and an empty (acceptor) orbital. wikipedia.org

A key stereoelectronic interaction is hyperconjugation, which can stabilize certain conformations. In the context of 1,3-dithiepanes, this can involve the interaction of a C-H or C-C sigma bonding orbital with an adjacent anti-bonding sigma* orbital of a C-S bond (σ → σ*). wikipedia.org The larger radius of the sulfur atom compared to carbon or oxygen can lead to amplified stereoelectronic effects in dithiane systems. wikipedia.org

These orbital interactions are highly dependent on the geometry of the molecule, meaning that different conformations will exhibit different degrees of stereoelectronic stabilization. wikipedia.org For example, the anomeric effect, a well-known stereoelectronic effect in carbohydrate chemistry, is also relevant in heterocyclic systems and influences the preference for axial or equatorial substituents at the anomeric carbon. The study of stereoelectronic effects often involves a combination of computational methods, like Natural Bond Orbital (NBO) analysis, and experimental observations. researchgate.net

Chiroptical Properties of Chiral this compound Derivatives

When a this compound derivative is chiral, it can interact with plane-polarized light, a phenomenon described by its chiroptical properties. These properties, such as optical rotation and circular dichroism (CD), are highly sensitive to the three-dimensional structure of the molecule.

The synthesis and study of chiral this compound derivatives are important for various applications, including their use as chiral building blocks in the synthesis of complex molecules. mdpi.com The chiroptical properties of these derivatives can be used to determine their absolute configuration and to study their conformational behavior in solution. mdpi.comresearchgate.net

For instance, the chiroptical properties of related chiral 1,3-dithiolane (B1216140) derivatives have been investigated to assign their absolute configuration. mdpi.com Techniques like X-ray diffraction analysis of a single crystal can establish the absolute configuration, which can then be correlated with the observed chiroptical data. mdpi.com Computational methods can also be used to predict the chiroptical spectra for different conformations, and by comparing these with experimental spectra, one can gain insight into the predominant solution-state conformation. acs.org The development of materials with strong chiroptical properties is an active area of research. rsc.orgrsc.org

Computational and Theoretical Chemistry of 1,3 Dithiepanes

Application of Quantum Chemical Calculation Methods (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular behavior with increasing accuracy. For 1,3-dithiepanes and related sulfur-containing heterocycles, methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed. nih.govrsc.orgscienceopen.com

DFT methods, particularly those using hybrid functionals like B3LYP and M06-2X, are popular choices due to their balance of computational cost and accuracy. eurjchem.comresearchgate.net For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been successfully used to optimize the geometry of intermediates and transition states in reactions involving dithiepane-like structures. d-nb.infocolab.ws This level of theory is capable of modeling reaction pathways, including the intricate steps of intramolecular heterocyclization. d-nb.info Similarly, the M06-2X functional with a 6-31+G(d) basis set has been applied to study cyclic ketene (B1206846) dithioacetals such as 2-methylene-1,3-dithiepane. colab.ws

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are also utilized. The Hartree-Fock (HF) method, often considered a starting point for more advanced ab initio calculations, has been used with the 6-31G* basis set to determine the relative stabilities of isomers of dithiepane derivatives. researchgate.net Both ab initio and DFT calculations have proven effective in examining the structural features of molecules like 2,2'-bi-1,3-dithiepanyl, a dimer containing two 1,3-dithiepane rings, and studying the influence of solvents on their conformational equilibria. acs.org These computational approaches are critical for building a comprehensive understanding of the physical factors that control the reactivity and selectivity of these compounds. nih.gov

The following table summarizes various quantum chemical methods and their applications in the study of 1,3-dithiepanes and related compounds.

| Method/Basis Set | Application | Compound Type | Reference |

| DFT: B3LYP/6-311++G(d,p) | Geometry optimization, reaction mechanism study | Dithiepane precursors | d-nb.info |

| DFT: M06-2X/6-31+G(d) | General calculations | 2-methylene-1,3-dithiepane | colab.ws |

| Ab Initio: HF/6-31G* | Stability analysis of isomers | Dibenzoyl-1,4-dithiacycloheptane | researchgate.net |

| Ab Initio and DFT | Structural features, solvent effects | 2,2'-bi-1,3-dithiepanyl | acs.org |

| DFT: B3LYP/cc-pVDZ | Conformational analysis | 1,2,7-thiadiazepane | researchgate.net |

Energy Profile Determination and Transition State Analysis for this compound Reactions

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states that connect reactants to products. chemguide.co.uk Computational chemistry is uniquely suited for this task, allowing for the mapping of the potential energy surface and the determination of reaction energy profiles. scienceopen.com A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing an energy maximum that must be overcome for the reaction to proceed. readthedocs.io

Quantum chemical studies have been used to model the energy profiles of reactions that form seven-membered sulfur-containing heterocycles. For example, the reaction of dipotassium (B57713) ethane-1,2-bis(thiolate) with propargyl chloride was studied using DFT (B3LYP/6-311++G(d,p)) to map out possible reaction pathways. d-nb.info The calculations revealed that the initial formation of an intermediate (IC-1) is highly favorable, with a Gibbs free energy change (ΔG) of –47.3 kcal/mol. d-nb.info From this intermediate, several pathways are possible, including intramolecular cyclizations. d-nb.info

The analysis identified distinct transition states for different cyclization routes:

7-endo-dig cyclization : This pathway leads to the formation of a dihydrodithiepine ring (a structure related to dithiepane) and proceeds through a seven-membered transition state (TS-3) with a significant activation barrier (ΔG‡) of 46.3 kcal/mol. d-nb.info

Acetylene-allene rearrangement : An alternative pathway involves rearrangement to a more stable diene structure (IC-2) via transition state TS-4. d-nb.info

These calculations demonstrate that the formation of the seven-membered ring is kinetically less favorable than competing pathways under the modeled conditions. d-nb.info A similar study on the reaction of 1,3-propanedithiolate with propargyl chloride also involved the calculation of energy profiles and transition states to elucidate the formation of products like 2-methyl-6,7-dihydro-5H-1,4-dithiepin. researchgate.net Free energy profiles have also been calculated for the addition reactions of radicals to dithiepane derivatives, revealing low activation barriers. acs.org

The table below presents computed energy data for a relevant reaction pathway. d-nb.info

| Reaction Step | Species | ΔG (kcal/mol) | ΔG‡ (kcal/mol) | Description |

| Reactant → Intermediate | IC-1 | -47.3 | - | Formation of primary intermediate |

| IC-1 → Dihydrodithiepine | TS-3 | - | 46.3 | 7-endo-dig cyclization |

Prediction of Molecular Structures, Stability, and Reactivity of 1,3-Dithiepanes

Computational methods are extensively used to predict the three-dimensional structures, thermodynamic stability, and chemical reactivity of 1,3-dithiepanes. scienceopen.com These predictions can then be validated against experimental data, such as that obtained from X-ray crystallography. researchgate.net

Molecular Structure and Stability: The conformational landscape of seven-membered rings like this compound is complex. Theoretical calculations can identify various stable conformers (e.g., chair, boat, twist-chair) and the energy barriers between them. For instance, in a study of the related 1,2,7-thiadiazepane, DFT calculations identified the twist-chair conformer as the most stable form. researchgate.net For a substituted 1,4-dithiacycloheptane, ab initio calculations at the HF/6-31G* level predicted that the trans isomer is 31.3 kJ/mol more stable than the cis isomer, a finding that aligns with experimental observations where the trans isomer is the exclusive product. researchgate.net Computational studies on 2,2'-bi-1,3-dithiepanyl have also been performed to understand the gauche/trans conformational equilibria, with results showing good agreement with experimental findings from dipole moment determination and X-ray crystallography. acs.org

Reactivity: The reactivity of a molecule is governed by its electronic structure. The presence of sulfur atoms in the this compound ring creates potential electron donor sites that can influence its interactions with other molecules. ontosight.ai Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often calculated to predict reactivity. nih.gov A small HOMO-LUMO gap generally suggests high reactivity. scirp.org

The rate of reactions involving cyclic disulfides has been linked to ring strain. Studies have shown that the five-membered 1,2-dithiolane (B1197483) ring undergoes thiolate-disulfide interchange significantly faster than the six-membered 1,2-dithiane (B1220274) or the seven-membered 1,2-dithiepane (B14740045). harvard.edu This difference in reactivity is attributed to the release of ring strain in the ground state of the five-membered ring upon forming the transition state. harvard.edu Such insights, derived from a combination of experimental and theoretical work, help rationalize why certain structural motifs are selected in biological systems. harvard.edu

Calculation of Spectroscopic Parameters for 1,3-Dithiepanes

Theoretical calculations are a valuable tool for interpreting and predicting spectroscopic data. By simulating spectra computationally, researchers can assign experimental peaks and gain a deeper understanding of a molecule's vibrational and electronic properties.

Vibrational Spectroscopy (IR): DFT calculations are commonly used to compute the vibrational frequencies of molecules. The calculated frequencies and their corresponding intensities can be used to generate a theoretical Infrared (IR) spectrum. This simulated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes. For example, the B3LYP functional with an aug-cc-pVDZ basis set has been used to calculate the vibrational spectra of various heterocyclic compounds, allowing for detailed band assignments.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic transitions of a molecule, which correspond to absorption bands in a UV-Vis spectrum. scirp.org These calculations can determine parameters such as the charge transfer energy (E_CT), which measures the ease of electron transfer from a donor to an acceptor part of a molecule. scirp.org The calculated HOMO-LUMO energy gap can also provide an estimate of the electronic transition energy. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as routinely reported in the located literature for this compound itself, quantum chemical methods can also predict NMR parameters like chemical shifts and coupling constants. These calculations help in resolving complex spectra and can be crucial when experimental data is ambiguous or conflicting.

The ability to calculate these spectroscopic parameters is essential for characterizing new this compound derivatives and for understanding how their structure influences their spectroscopic signatures. researchgate.net

Spectroscopic Characterization Techniques for 1,3 Dithiepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-dithiepane derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) skeletal framework.

In the ¹H NMR spectrum of the parent this compound, the protons on the carbon atoms adjacent to the sulfur atoms (C4 and C7) and the protons on the central carbon of the propane (B168953) chain (C5 and C6) exhibit characteristic chemical shifts. For instance, in a study of 2,2-disubstituted-1,3-dithiepanes, the methylene (B1212753) protons of the dithiepane ring show specific signals that can be used for structural confirmation. lboro.ac.uk

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. For 2,2-diphenyl-1,3-dithiepane, the ¹³C NMR spectrum in CDCl₃ shows distinct peaks for the methylene carbons of the dithiepane ring at δC = 24.5 (CH₂) and 29.4 (CH₂), and the quaternary carbon at C2 at δC = 62.8. lboro.ac.uk The aromatic carbons of the phenyl groups also appear in the expected downfield region. lboro.ac.uk The chemical shifts are sensitive to the substitution pattern and the conformational state of the seven-membered ring.

A derivative, 1,3-dithiane (B146892) cis-1,3-dioxide, has been analyzed using ¹³C NMR in H₂O, providing data on the effect of oxidation on the carbon skeleton. spectrabase.com The study of various this compound derivatives reveals that the chemical shifts in both ¹H and ¹³C NMR are influenced by the nature of the substituents and their stereochemical arrangement. thieme-connect.comacs.org

Table 1: ¹³C NMR Chemical Shifts for 2,2-Diphenyl-1,3-dithiepane

| Atom | Chemical Shift (ppm) |

|---|---|

| CH₂ | 24.5 |

| CH₂ | 29.4 |

| Cq | 62.8 |

| CH (aromatic) | 127.6 |

| CH (aromatic) | 128.4 |

| CH (aromatic) | 129.3 |

| Cq (aromatic) | 142.5 |

Data sourced from a study on double alkylation of 2,2-disubstituted-1,3-dithianes and dithiepanes. lboro.ac.uk

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable information on the functional groups and molecular vibrations present in this compound derivatives. anton-paar.com

IR spectroscopy is particularly useful for identifying characteristic bond vibrations. For instance, the IR spectrum of 2-ferrocenylmethylidenehydrazono-1,3-dithiepane was utilized alongside X-ray diffraction to characterize the compound. researchgate.net The presence of specific functional groups, such as C=S or C-S bonds, gives rise to distinct absorption bands in the IR spectrum. researchgate.net The C-S stretching vibrations typically appear in the range of 600-800 cm⁻¹.

The combination of IR and Raman spectroscopy allows for a more complete vibrational assignment and a deeper understanding of the molecular structure of this compound derivatives. koreascience.krchemmethod.com

Mass Spectrometry (MS, including MALDI-TOF-MS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and fragmentation patterns of this compound derivatives, thereby confirming their identity and elemental composition. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound.

In studies of this compound derivatives, mass spectrometry has been used to confirm the structure of newly synthesized compounds. lboro.ac.uk For example, the reaction of 3,4-dihydroxy-1,2-dithiane with an arenediazonium salt yielded 2-(benzofuran-3-yl)-1,3-dithiepane-5,6-diol, the structure of which was confirmed by mass spectrometry, showing that both sulfur substituents originated from the same disulfide molecule. researchgate.net The technique can also be used to detect transient species, as demonstrated in the detection of trapped radical intermediates in reactions involving this compound rings. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for the analysis of larger molecules and complex mixtures with minimal fragmentation. mdpi.comfrontiersin.orgresearchgate.netscielo.br While specific applications to this compound derivatives are not extensively documented in the provided results, the principles of MALDI-TOF-MS make it a suitable method for characterizing polymeric or macrocyclic structures incorporating the this compound moiety. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. wikipedia.organton-paar.com This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the this compound ring and its substituents.

The crystal structure of 2-ferrocenylmethylidenehydrazono-1,3-dithiepane has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in a monoclinic system with the space group P21/c. researchgate.net The analysis revealed the exact spatial orientation of the ferrocenyl group relative to the dithiepane ring. researchgate.net

Similarly, the X-ray crystal structure of 2,2-diphenyl-1,3-dithiepane has been obtained, providing concrete evidence for its molecular structure in the solid state. lboro.ac.uk These crystallographic studies are crucial for understanding the stereochemistry and conformational preferences of the seven-membered dithiepane ring, which can adopt various conformations such as chair and boat forms.

Table 2: Crystal Data for 2-ferrocenylmethylidenehydrazono-1,3-dithiepane

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.320(2) |

| b (Å) | 5.8028(6) |

| c (Å) | 36.584(4) |

| β (°) | 91.932(1) |

| V (ų) | 3250.4(6) |

Data from the crystallographic study of 2-ferrocenylmethylidenehydrazono-1,3-dithiepane. researchgate.net

Advanced Applications of 1,3 Dithiepane in Chemical Research

Applications in Complex Organic Synthesis

In the intricate field of organic synthesis, where the selective transformation of functional groups is paramount, 1,3-dithiepane derivatives serve as crucial tools for chemists.

As Protecting Groups for Carbonyl Functionalities

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis to prevent their unwanted reaction with nucleophiles or under basic conditions. slideshare.net 1,3-Dithiepanes, as a class of thioacetals, offer an effective method for masking the reactivity of aldehydes and ketones. organic-chemistry.org The formation of a this compound involves the reaction of a carbonyl compound with 1,4-butanedithiol (B72698), typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

This transformation converts the planar, electrophilic carbonyl carbon into a tetrahedral, less reactive center within the seven-membered ring. The stability of the this compound protecting group to a wide range of reagents, particularly nucleophiles and bases, makes it highly valuable. organic-chemistry.org Deprotection, to regenerate the parent carbonyl compound, often requires specific and sometimes harsh conditions, such as treatment with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or through photolytic methods in the presence of a sensitizer (B1316253) like a thiapyrylium salt. researchgate.net This robustness allows for selective manipulations at other sites of a complex molecule without disturbing the masked carbonyl functionality. organic-chemistry.org

| Carbonyl Protection Strategy | Reagents | Key Features |

| Formation of this compound | Carbonyl Compound, 1,4-Butanedithiol, Acid Catalyst (e.g., Lewis or Brønsted acid) | Masks electrophilicity of carbonyls; stable to nucleophiles and bases. organic-chemistry.orgorganic-chemistry.org |

| Deprotection of this compound | Oxidizing agents (e.g., DDQ), Photochemical methods | Regenerates the original carbonyl group. researchgate.net |

Strategic Intermediates in Natural Product Total Synthesis

The total synthesis of natural products, complex molecules biosynthesized by living organisms, represents a significant challenge and a driving force for the development of new synthetic methodologies. wikipedia.orgchemrxiv.org In this context, this compound derivatives have been employed as key strategic intermediates.

An interesting and unusual formation of a this compound was observed during the total synthesis of ophiocerins B and C. In this synthesis, the deprotection of a benzylidene acetal (B89532) using 1,4-dithiothreitol (DTT) unexpectedly led to the formation of a seven-membered this compound ring. researchgate.net This serendipitous discovery highlights the potential for novel transformations involving dithiol reagents in complex molecular settings. The strategic incorporation of the dithiepane moiety can serve multiple purposes, including conformational control or as a precursor for further functionalization, ultimately contributing to the successful construction of the target natural product. researchgate.netuwindsor.ca The ability to form such structures, even unexpectedly, adds to the synthetic chemist's toolkit for navigating the intricate pathways of total synthesis. researchgate.net

Polymer Chemistry and Materials Science

The unique ring structure of this compound and its derivatives makes them valuable monomers in the synthesis of advanced polymers and materials with tailored properties.

Role as Monomers in Ring-Opening Polymerization (ROP) for Cyclic Polymer Synthesis

Ring-opening polymerization (ROP) is a powerful technique for synthesizing polymers from cyclic monomers. A specific derivative, 6-methylene-1,4-dithiepane, has been investigated as a monomer for free-radical ROP. acs.orgacs.org This monomer undergoes facile and efficient polymerization, leading to the formation of high molecular weight homopolymers. acs.org The polymerization proceeds with complete ring-opening, driven by the formation of a stable propagating radical species. acs.org This approach provides a pathway to linear polymers with sulfur atoms integrated into the polymer backbone, which can impart unique thermal and mechanical properties. acs.orgacs.org

| Monomer | Polymerization Method | Resulting Polymer | Key Characteristics |

| 6-Methylene-1,4-dithiepane | Free-Radical Ring-Opening Polymerization (ROP) | High molecular weight homopolymer | Crystalline, with glass transition temperatures between -30 to -50 °C and melting points of 100-130 °C. acs.orgacs.org |

Synthesis of Cyclic Polymers via Ring-Expansion RAFT Polymerization using this compound Derivatives

A sophisticated approach for creating cyclic polymers involves Ring-Expansion Reversible Addition-Fragmentation chain Transfer (RE-RAFT) polymerization. researchgate.net This method utilizes a cyclic RAFT agent to initiate and control the polymerization of vinyl monomers. A key example is the use of 4,7-diphenyl- mdpi.comnih.govdithiepane-2-thione (CTTC) as a cyclic trithiocarbonate (B1256668) RAFT agent. mdpi.comnih.gov

In this process, the cyclic RAFT agent initiates polymerization, and the continuous insertion of monomers leads to the expansion of the ring, maintaining the cyclic topology of the polymer throughout the reaction. researchgate.net This technique has been successfully applied to the polymerization of monomers like tert-butyl acrylate (B77674) (TBA) and N-isopropylacrylamide (NIPAM), yielding cyclic polymers with controlled molecular weights. mdpi.comnih.govmdpi.com The resulting cyclic polymers exhibit distinct physical and functional properties compared to their linear counterparts due to the absence of chain ends. researchgate.net Detailed analysis using techniques like size exclusion chromatography (SEC) and mass spectrometry (MALDI-TOF-MS) has confirmed the cyclic structure of the polymers formed and revealed interesting phenomena such as the fusion of smaller cyclic polymers into larger ones during the process. mdpi.comnih.gov

| Cyclic RAFT Agent | Monomer | Polymerization Technique | Product | Significance |

| 4,7-diphenyl- mdpi.comnih.govdithiepane-2-thione (CTTC) | tert-Butyl Acrylate (TBA) | Ring-Expansion RAFT (RE-RAFT) | Cyclic poly(tert-butyl acrylate) | Efficient synthesis of cyclic polymers with unique topologies. mdpi.comnih.gov |

| 4,7-diphenyl- mdpi.comnih.govdithiepane-2-thione (CTTC) | N-isopropylacrylamide (NIPAM) | Ring-Expansion RAFT (RE-RAFT) | Thermo-responsive cyclic poly(N-isopropylacrylamide) | Creates functional cyclic polymers with potential applications in smart materials. nih.govmdpi.com |

Contribution to the Development of Covalent Adaptive Networks

Covalent Adaptive Networks (CANs) are a class of polymer materials that combine the robustness of thermosets with the reprocessability of thermoplastics. wikipedia.orgnih.gov This is achieved by incorporating dynamic covalent bonds into the polymer network, which can reversibly break and reform under specific stimuli, such as heat. wikipedia.org

1,2-dithiepane (B14740045) has been utilized in the anionic ring-opening copolymerization with elemental sulfur (S8) to create sulfur-rich CANs. researchgate.net The dynamic nature of the disulfide bonds within the polymer backbone allows the network to be reprocessed and reshaped. researchgate.netrsc.org These sulfur-rich copolymers can exhibit high molecular weights and possess excellent reprocessability and mechanical adaptability. The incorporation of disulfide linkages from monomers like 1,2-dithiepane is crucial for activating the crosslinked network and enabling the dynamic bond exchange that is characteristic of CANs. researchgate.netrsc.org This research opens avenues for creating chemically recyclable and sustainable thermosetting materials. researchgate.net

Integration into Advanced Functional Materials Research

The incorporation of the this compound moiety into polymers is an emerging area of functional materials science. aip.orgnih.gov Research has demonstrated the utility of this compound derivatives in sophisticated polymerization techniques, such as Ring-Expansion Reversible Addition-Fragmentation chain Transfer (RE-RAFT) polymerization. This method allows for the synthesis of complex polymer architectures with controlled properties.

A key example is the use of 4,7-diphenyl- researchgate.netdovepress.comdithiepane-2-thione as a cyclic chain transfer agent. dp.tech This compound has been successfully employed in the RE-RAFT polymerization of various monomers to create cyclic polymers. kyoto-u.ac.jpepa.gov For instance, the polymerization of tert-butyl acrylate and 4-vinylpyridine (B31050) has been achieved using this this compound derivative, yielding cyclic polymers with specific characteristics. dp.techkyoto-u.ac.jp Such materials are of interest for applications in biomedical and electronic fields due to the unique physical properties conferred by their cyclic topology compared to linear analogues. kyoto-u.ac.jp

| This compound Derivative | Polymerization Method | Monomer | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| 4,7-diphenyl- researchgate.netdovepress.comdithiepane-2-thione | Ring-Expansion RAFT (RE-RAFT) | tert-Butyl Acrylate (TBA) | Cyclic-poly(tert-butyl acrylate) | kyoto-u.ac.jp |

| 4,7-diphenyl- researchgate.netdovepress.comdithiepane-2-thione | Ring-Expansion RAFT (RE-RAFT) | 4-Vinylpyridine | Multiblock poly(4-vinylpyridine) | dp.techepa.gov |

| 2,2-Diphenyl-1,3-dithiepane | Not specified in results | Not specified in results | Mentioned in polymer chemistry research | kyoto-u.ac.jp |

Coordination Chemistry and Catalysis

The sulfur atoms in the this compound ring possess lone pairs of electrons that can coordinate to metal centers, allowing for the design of novel ligands and catalytic systems.

Researchers have successfully synthesized and characterized metal complexes incorporating ligands derived from this compound. A notable example is the compound 2-ferrocenylmethylidenehydrazono-1,3-dithiepane, which has been synthesized and its single crystal structure determined by X-ray diffraction. researchgate.netresearchgate.net In this molecule, the this compound unit is appended to a ferrocenyl group through a hydrazone linker, creating a multidentate ligand that coordinates the iron center of the ferrocene (B1249389) moiety. The synthesis of such organometallic compounds is a key step toward exploring their electrochemical and potential catalytic properties. researchgate.netacs.org

The structural characterization provides precise data on bond lengths and angles, which are fundamental for understanding the stability and reactivity of the complex. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P21/c | researchgate.netresearchgate.net |

| a (Å) | 15.320(2) | researchgate.netresearchgate.net |

| b (Å) | 5.8028(6) | researchgate.netresearchgate.net |

| c (Å) | 36.584(4) | researchgate.netresearchgate.net |

| β (°) | 91.932(1) | researchgate.netresearchgate.net |

| Volume (ų) | 3250.4(6) | researchgate.netresearchgate.net |

While this compound derivatives are noted for their potential applications as ligands in metal complexes and catalysis, specific examples of their role in homogeneous or asymmetric catalytic transformations are not extensively detailed in the available research literature. researchgate.net The field has seen significant investigation into related structures, such as 1,3-dithianes, for applications like catalytic asymmetric sulfimidation. psu.edu However, direct studies detailing the catalytic activity of well-characterized this compound-metal complexes remain a developing area of research. The principles of homogeneous catalysis involve a catalyst in the same phase as the reactants, often a soluble transition metal complex, which can offer high selectivity under mild conditions. numberanalytics.commdpi.com The exploration of this compound ligands in such systems represents a future direction for catalytic research.

Design of this compound Ligands for Metal Complexation

Explorations in Biological Chemistry (Mechanistic Focus)

The this compound structure is also being explored for its utility in the context of biological chemistry, both as a potentially responsive linker and as a foundational scaffold for biochemically active molecules.

The concept of using stimuli-responsive linkers in bioactive molecules, particularly for drug delivery, is a major focus of medicinal chemistry. nih.govsymeres.com These linkers are designed to be stable in circulation but cleave under specific conditions found at the target site, such as changes in pH or redox potential, to release a therapeutic payload. dovepress.comu-tokyo.ac.jpnih.gov Disulfide bonds are a prominent class of redox-sensitive linkers that can be cleaved by high concentrations of glutathione (B108866) in the cytosol of cancer cells. dovepress.commdpi.com While the this compound moiety is a thioacetal, not a disulfide, the principle of environmentally triggered cleavage is relevant. However, specific research investigating the nucleophilic activation mechanisms of this compound-based linkers within bioactive molecules is not detailed in the available literature, indicating a potential area for future investigation.

The this compound ring can serve as a structural scaffold, providing a rigid framework upon which other functional groups can be arranged to interact with biological targets. mdpi.comnih.gov The synthesis of 2-ferrocenylmethylidenehydrazono-1,3-dithiepane provides a clear example of this approach. researchgate.net In this compound, the dithiepane ring acts as a core component of a larger molecule designed for potential biological evaluation.

Ferrocene and its derivatives have been extensively studied for their cytotoxic properties against cancer cell lines, making them valuable components in the design of new therapeutic agents. nih.govnih.govrsc.org By combining the this compound scaffold with a known bioactive fragment like ferrocene, researchers can create novel chemical entities for biochemical and pharmacological screening. researchgate.netmdpi.com The evaluation of such compounds for properties like anticancer activity or as enzyme inhibitors is a common strategy in drug discovery. nih.govtnstate.edu The development of synthetic routes to these complex molecules is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

Future Research Directions and Perspectives

Design and Synthesis of Novel 1,3-Dithiepane Architectures

Future research will likely focus on the rational design and synthesis of more complex this compound frameworks with tailored properties. This involves moving beyond simple structures to create derivatives with specific functionalities and stereochemistry.

Key areas for exploration include:

Fused-Ring Systems: The synthesis of fused rings that incorporate the this compound substructure is an emerging area. researchgate.net These architectures can lock the seven-membered ring into specific conformations, influencing its reactivity and potential for asymmetric applications.

Functionalized Derivatives: The introduction of diverse functional groups onto the dithiepane ring is crucial for tuning its physical and chemical properties. For example, the synthesis of 2-ferrocenylmethylidenehydrazono-1,3-dithiepane introduces a redox-active ferrocene (B1249389) unit, suggesting possibilities for electrochemical applications. researchgate.net Similarly, the synthesis of 4,7-diphenyl-1,3-dithiepane-2-thione (B12603147) demonstrates the incorporation of aromatic and thione groups, which can influence electronic properties and reactivity. cymitquimica.commdpi.commdpi.com

Chiral Architectures: The development of novel methods using chiral reagents to synthesize enantiomerically pure or enriched 1,3-dithiepanes is a significant goal. researchgate.net Chiral dithiepanes could serve as valuable ligands in asymmetric catalysis or as building blocks for complex natural product synthesis.

The synthesis of these novel architectures will require the adaptation of existing methods, such as the acid-catalyzed thioacetalization of carbonyl compounds with 1,4-butanedithiol (B72698) (the seven-membered ring equivalent of 1,3-propanedithiol), and the development of entirely new synthetic strategies. researchgate.netorganic-chemistry.org

Development of Emerging Green Chemistry Methodologies for this compound Synthesis

In line with the global push for sustainable chemistry, future synthetic methods for 1,3-dithiepanes must prioritize green principles. semanticscholar.orgjocpr.com Traditional synthesis often relies on volatile and hazardous organic solvents and catalysts. organic-chemistry.orgjocpr.com The development of environmentally benign alternatives is a key research direction.

Future green approaches are expected to include:

Green Solvents: Replacing conventional solvents with greener alternatives like water, ionic liquids, or supercritical CO2 is a primary goal. jocpr.comfrontiersin.org For instance, water-stable Brønsted acidic ionic liquids have proven effective for the chemoselective synthesis of 1,3-dithianes and could be adapted for 1,3-dithiepanes. organic-chemistry.org

Heterogeneous and Reusable Catalysts: The use of solid acid catalysts, such as tungstophosphoric acid, which can be easily separated from the reaction mixture and reused, offers a greener alternative to homogeneous Lewis or Brønsted acids. organic-chemistry.org Nanocatalysts, like TiO2 nanoparticles, have also shown promise in related heterocyclic syntheses and could be explored. frontiersin.org

Energy-Efficient Conditions: The application of non-conventional energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption. frontiersin.orgmdpi.com These techniques have been successfully applied to the synthesis of other sulfur-containing heterocycles and represent a promising avenue for this compound synthesis. mdpi.comresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together (mechanochemistry), represents an ideal green synthetic protocol by minimizing waste. semanticscholar.orgmdpi.com

| Green Chemistry Approach | Principle | Potential Application to this compound Synthesis | Reference Example (Related Heterocycles) |

|---|---|---|---|

| Use of Green Solvents | Replace hazardous solvents with environmentally benign alternatives. jocpr.com | Using water or ionic liquids for the thioacetalization reaction. | Water-stable Brønsted acidic ionic liquids used for 1,3-dithiane (B146892) synthesis. organic-chemistry.org |

| Heterogeneous Catalysis | Employ reusable solid catalysts to simplify purification and reduce waste. semanticscholar.org | Using tungstophosphoric acid or zeolites to catalyze the reaction between a carbonyl and 1,4-butanedithiol. | Tungstophosphoric acid used for thioacetalization of aldehydes and ketones. organic-chemistry.org |

| Microwave/Ultrasound Assistance | Reduce reaction time and energy input. frontiersin.org | Accelerating the cycloaddition or condensation reaction to form the dithiepane ring. | Ultrasound-assisted synthesis of 1,2,3-triazoles. mdpi.com |

| Solvent-Free Conditions | Eliminate solvent use entirely to minimize waste. semanticscholar.org | Grinding a carbonyl compound, 1,4-butanedithiol, and a solid acid catalyst. | Solvent-free synthesis of thioacetals using tungstophosphoric acid. organic-chemistry.org |

Advanced Theoretical and Spectroscopic Characterization Techniques

A deeper understanding of the structure-property relationships in 1,3-dithiepanes is essential for their rational design and application. Future research will increasingly rely on a combination of advanced characterization techniques and theoretical calculations. researchgate.netnih.gov

Spectroscopic and Diffraction Methods: While standard techniques like NMR spectroscopy and X-ray crystallography will remain crucial, advanced methods will provide deeper insights. mdpi.com Single-crystal X-ray diffraction, for example, has been used to determine the precise solid-state structures of complex derivatives like 2-ferrocenylmethylidenehydrazono-1,3-dithiepane. researchgate.net Future studies will likely employ variable temperature NMR to study the conformational dynamics of the flexible seven-membered ring.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting molecular structures, understanding electronic properties, and elucidating reaction mechanisms. nih.govresearchgate.net For instance, quantum chemical methods have been used to examine the potential for 2-methylene-1,3-dithiepane to undergo ring-opening polymerization. researchgate.net Such theoretical studies can guide the synthesis of new derivatives with desired properties, such as the 1,3-dithiepin anion, which has been identified as a 10π-heteroaromatic system. acs.org

Advanced Materials Characterization: For dithiepane-based polymers, a suite of advanced techniques is required. thermofisher.comavs.org Electron microscopy (SEM, TEM) can reveal surface morphology and structural details, while techniques like X-ray photoelectron spectroscopy (XPS) can provide information on elemental composition and chemical states. nih.govthermofisher.comuc.pt

| Technique | Type | Information Obtained | Relevance to this compound Research |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Structural | Precise 3D molecular structure, bond lengths, and angles in the solid state. | Confirming the structure of novel, complex dithiepane derivatives. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Connectivity of atoms, solution-state structure, and dynamics. mdpi.com | Elucidating the conformation of the flexible seven-membered ring. |

| Density Functional Theory (DFT) | Theoretical | Electronic structure, reaction pathways, and predicted properties. nih.gov | Investigating aromaticity (e.g., dithiepin anion) and polymerization mechanisms. researchgate.netacs.org |

| Electron Microscopy (SEM/TEM) | Microscopy | Surface morphology and internal structure of materials at the micro/nanoscale. thermofisher.com | Characterizing the structure of polymers derived from this compound monomers. |

Expansion of Catalytic and Materials Science Applications of 1,3-Dithiepanes

While the application of 1,3-dithiepanes has been less explored than that of smaller ring analogues, significant potential exists in catalysis and materials science. cymitquimica.comresearchgate.netresearchgate.net

Catalysis: The unique steric and electronic properties of the this compound scaffold make it an attractive platform for developing new catalysts and ligands. One notable example is the highly diastereo- and enantioselective asymmetric oxidation of 2-substituted 1,3-dithiepanes to their corresponding monoxides, catalyzed by a chiral aluminum(salalen) complex. acs.org This highlights their potential in stereoselective synthesis. Future work could explore their use as ligands for various metal-catalyzed reactions. researchgate.netresearchgate.net

Materials Science: A particularly promising future direction lies in polymer chemistry. The seven-membered ring of certain this compound derivatives is susceptible to ring-opening polymerization (ROP), which can be used to introduce sulfur atoms into the backbone of polymers. researchgate.netrsc.org

Degradable Polymers: The presence of disulfide or thioacetal linkages in the polymer backbone can impart degradability under specific conditions (e.g., reductive or acidic environments), which is a highly sought-after feature for smart materials and biomedical applications. acs.org

RAFT Polymerization: Derivatives like 4,7-diphenyl-1,3-dithiepane-2-thione have been synthesized and used as cyclic chain transfer agents in ring-expansion Reversible Addition-Fragmentation chain Transfer (RE-RAFT) polymerization. mdpi.commdpi.com This advanced polymerization technique allows for the synthesis of cyclic polymers with controlled molecular weights and architectures, opening the door to novel materials with unique topologies and properties. mdpi.commdpi.com The polymerization of monomers like 2-methylene-1,3-dithiepane also presents a route to functional polymers. researchgate.net

The continued exploration of this compound chemistry is poised to yield significant advances, from the creation of fundamentally new molecular architectures to the development of innovative materials and catalysts that address contemporary scientific challenges. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dithiolane (B1216140) |

| 1,3-Dithiane |

| 1,4-Butanedithiol |

| 1,3-Propanedithiol (B87085) |

| 2-Ferrocenylmethylidenehydrazono-1,3-dithiepane |

| 4,7-Diphenyl-1,3-dithiepane-2-thione |

| 2-Methylene-1,3-dithiepane |

| 1,3-Dithiepin anion |

| Tungstophosphoric acid |

| Titanium dioxide |

| Dichloromethane |

| Acetonitrile |

| Carbon disulfide |

Q & A

Q. What unexplored applications of this compound warrant investigation in supramolecular chemistry?

- Methodological Answer : Explore host-guest complexes with cucurbit[n]urils using isothermal titration calorimetry (ITC) to measure binding constants. Investigate redox-responsive behavior via cyclic voltammetry (e.g., −0.5 to +1.2 V vs. Ag/AgCl) to assess disulfide bridge stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.